1H-imidazole-2-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-imidazole-2-sulfinic acid is a heterocyclic organic compound that features an imidazole ring with a sulfinic acid group attached to the second carbon. Imidazoles are known for their versatility and presence in various biologically active molecules, making them significant in both medicinal and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole-2-sulfinic acid typically involves the cyclization of amido-nitriles or other nitrogen-containing precursors under specific conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-component reactions, such as the condensation of 1,2-diketones with ammonium acetate and aldehydes, using various catalysts under green chemistry conditions . These methods are designed to be efficient and environmentally friendly, often employing microwave irradiation, ultrasound irradiation, or ball milling .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-imidazole-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form imidazole-2-thiol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or alkylating agents.
Major Products:
Oxidation: Imidazole-2-sulfonic acid.
Reduction: Imidazole-2-thiol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1H-imidazole-2-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells
Wirkmechanismus
The mechanism of action of 1H-imidazole-2-sulfinic acid involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The sulfinic acid group can form strong interactions with metal ions, making it a useful ligand in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Imidazole: A simpler structure without the sulfinic acid group.
Imidazole-2-thiol: A reduced form of 1H-imidazole-2-sulfinic acid.
Imidazole-2-sulfonic acid: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C3H4N2O2S |
---|---|
Molekulargewicht |
132.14 g/mol |
IUPAC-Name |
1H-imidazole-2-sulfinic acid |
InChI |
InChI=1S/C3H4N2O2S/c6-8(7)3-4-1-2-5-3/h1-2H,(H,4,5)(H,6,7) |
InChI-Schlüssel |
FFKQBBMJRHVVBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N1)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.